![molecular formula C22H27N3O B593681 Cumyl-PINACA CAS No. 1400742-15-5](/img/structure/B593681.png)
Cumyl-PINACA
Overview
Description
- CUMYL-PINACA (also known as SGT-24) is an indazole-3-carboxamide-based synthetic cannabinoid.
- It acts as a potent agonist for cannabinoid receptors, with approximately 3x selectivity for CB₁ receptors (EC₅₀ of 0.15 nM) and CB₂ receptors (EC₅₀ of 0.41 nM) in humans .
- Its physiological and toxicological properties in vivo are not fully understood .
Preparation Methods
- Synthetic routes for CUMYL-PINACA involve chemical synthesis.
- Specific reaction conditions and industrial production methods are not widely documented in the public domain.
Chemical Reactions Analysis
- CUMYL-PINACA may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly reported.
- Major products formed from these reactions remain undisclosed.
Scientific Research Applications
- CUMYL-PINACA has been identified as a designer drug in illegal products .
- Its applications extend to fields such as chemistry, biology, medicine, and industry, although detailed research remains limited.
Mechanism of Action
- The compound exerts its effects by binding to cannabinoid receptors (CB₁ and CB₂).
- Molecular targets and pathways involved in its action require further investigation.
Comparison with Similar Compounds
- CUMYL-PINACA’s uniqueness lies in its indazole-3-carboxamide structure.
- Similar compounds include AB-PINACA and 5-fluoro this compound (a derivative of AB-PINACA) .
Biological Activity
Cumyl-PINACA, a synthetic cannabinoid, has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, metabolism, and implications for public health, supported by data tables and case studies.
Overview of this compound
This compound is part of a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. Its structure includes a cumyl group and an indazole core, which contribute to its binding affinity and efficacy at cannabinoid receptors.
Biological Activity
Binding Affinity and Efficacy:
this compound exhibits high binding affinity for the cannabinoid receptors CB1 and CB2. Research indicates that it acts as a full agonist at these receptors, with an EC50 value of approximately 0.06 nM at the CB1 receptor, making it one of the most potent synthetic cannabinoids tested .
Table 1: Binding Affinities and Functional Activities
Compound | Receptor | Ki (nM) | EC50 (nM) |
---|---|---|---|
This compound | CB1 | 2.6 | 0.06 |
5F-Cumyl-PINACA | CB1 | 14.7 | 0.06 |
CUMYL-4CN-BINACA | CB1 | 2.6 | 0.58 |
The data shows that this compound has a significantly lower EC50 compared to other synthetic cannabinoids, indicating its high potency .
Metabolism
The metabolism of this compound has been studied to understand its pharmacokinetics and potential metabolites. Research highlights that the primary metabolic pathways involve hydroxylation and N-dealkylation, similar to other synthetic cannabinoids like AM-2201 and JWH-018 .
Table 2: Metabolic Pathways of this compound
Metabolic Process | Description |
---|---|
Hydroxylation | Addition of hydroxyl groups |
N-Dealkylation | Removal of alkyl groups from nitrogen |
Glucuronidation | Conjugation with glucuronic acid |
These metabolic processes can lead to various metabolites detectable in biological samples, which are crucial for forensic analysis and understanding the drug's effects on human health.
Case Study 1: Public Health Implications
In a case reported in Trieste, Italy, individuals experienced severe adverse effects after inhaling products containing synthetic cannabinoids labeled as "Che Sballo platinum." Analysis revealed the presence of 5F-Cumyl-PINACA, leading to symptoms such as hallucinations and tachycardia. The findings underscore the need for awareness regarding the potency and risks associated with synthetic cannabinoids .
Case Study 2: E-Liquid Analysis
A study examining e-liquids for electronic cigarettes found that this compound was the most potent substance among those tested. The implications of its use in vaping products raise concerns about the health risks posed to users, particularly adolescents .
Properties
IUPAC Name |
1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBASRYREGWIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019036 | |
Record name | Cumyl-PINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400742-15-5 | |
Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cumyl-PINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cumyl-PINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CUMYL-PINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.